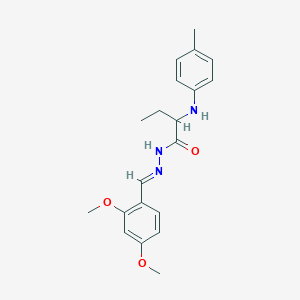![molecular formula C19H16BrN5O3S B515504 3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B515504.png)
3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Functional Group Modifications: Various functional groups such as the bromo and carboxylate groups are introduced through halogenation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylsulfanyl group.
Reduction: Reduction reactions can target the hydrazinylidene group, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both pyrazole and pyridine rings suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-[(E)-{2-[(pyridin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a chloro group instead of a bromo group.
3-[(E)-{2-[(pyridin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
The uniqueness of 3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and rings, which may confer unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H16BrN5O3S |
|---|---|
Peso molecular |
474.3g/mol |
Nombre IUPAC |
[3-[(E)-[(2-pyridin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] 4-bromo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H16BrN5O3S/c1-25-18(15(20)11-23-25)19(27)28-14-6-4-5-13(9-14)10-22-24-16(26)12-29-17-7-2-3-8-21-17/h2-11H,12H2,1H3,(H,24,26)/b22-10+ |
Clave InChI |
JEKJGFNNQZCDCT-LSHDLFTRSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CSC3=CC=CC=N3 |
SMILES isomérico |
CN1C(=C(C=N1)Br)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=CC=CC=N3 |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CSC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![3,4-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B515424.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![3-bromo-N'-[1-(4-methylphenyl)propylidene]benzohydrazide](/img/structure/B515428.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![2-anilino-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B515434.png)

![PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515440.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)

![4-bromo-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515446.png)
